molecular formula C15H12F3NO B3040949 N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine CAS No. 256238-66-1

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine

Cat. No. B3040949
CAS RN: 256238-66-1
M. Wt: 279.26 g/mol
InChI Key: PNKOCCHJMNFZOO-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is a chemical compound with the molecular formula C15H12F3NO and a molecular weight of 279.25 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine consists of 15 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography, but such data is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined using various experimental techniques.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine, focusing on six unique applications:

Photocatalytic Synthesis of Diamines

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine can be utilized in photocatalytic reactions to synthesize unsymmetrical 1,2-diamines. This process involves the reductive coupling of the compound with aliphatic amines under visible light, facilitated by an Ir photocatalyst. The presence of a phenyl substituent in the aniline moiety is crucial for the reactivity, allowing for the generation of α-amino radicals that undergo radical-radical cross-coupling .

Ligand Development for Stereoselective Synthesis

The compound’s ability to form bulky vicinal diamines makes it a valuable precursor for developing ligands used in stereoselective synthesis. These ligands can enhance the selectivity and efficiency of various catalytic processes, making them essential in the production of enantiomerically pure compounds .

Photoredox Catalysis

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine exhibits distinctive reactivity under photoredox conditions. It can undergo single-electron reduction to generate α-amino radical intermediates, which participate in diverse processes such as hydrogen atom abstraction, addition to unsaturated compounds, and radical-radical coupling. This versatility makes it a valuable substrate in photoredox catalysis for synthesizing complex molecules .

Synthesis of Azo Compounds

The compound can be converted into various azo compounds depending on the reaction conditions. This transformation is facilitated by the compound’s ability to undergo facile single-electron reduction, making it a versatile substrate for generating azo compounds, which are important in dye and pigment industries .

Development of Photocatalytic Materials

Research has shown that optimizing the composition of photocatalytic materials, such as composites of F70 and TiO₂, can enhance the efficiency of converting benzylamine to N-benzylidene benzylamine. This application highlights the potential of N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine in developing advanced photocatalytic materials for various chemical transformations .

Radical-Radical Cross-Coupling Reactions

The compound’s ability to generate α-amino radicals under photoredox conditions allows for radical-radical cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, providing a pathway to create diverse chemical structures with potential applications in pharmaceuticals and materials science .

properties

IUPAC Name

1-phenyl-N-[[2-(trifluoromethoxy)phenyl]methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)20-14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKOCCHJMNFZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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